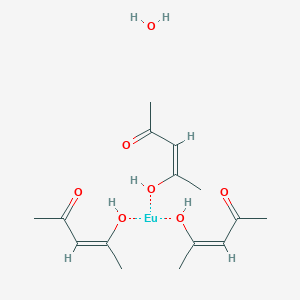

Europium(III) acetylacetonate hydrate

Descripción

BenchChem offers high-quality Europium(III) acetylacetonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium(III) acetylacetonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

181266-82-0 |

|---|---|

Fórmula molecular |

C15H26EuO7 |

Peso molecular |

470.33 g/mol |

Nombre IUPAC |

europium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |

InChI |

InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b2*4-3+;4-3-;; |

Clave InChI |

SBDZTTRWSNYRHZ-HXGNVLNTSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

SMILES isomérico |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

Sinónimos |

Eu(acac)3 |

Origen del producto |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of Europium(III) Acetylacetonate Hydrate

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of europium(III) acetylacetonate hydrate, a coordination compound of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Europium Complexes

Europium, a rare earth element, is renowned for its unique luminescent properties.[1][2] Its trivalent ion, Eu(III), exhibits a characteristic intense red emission upon excitation with UV radiation.[3] This phenomenon is not only observed in inorganic host matrices but also in coordination complexes with organic ligands.[3] These organic ligands can act as "antennas," absorbing excitation light and efficiently transferring the energy to the Eu(III) ion, which then luminesces.[4][5] This sensitized luminescence is a key feature of europium complexes, making them valuable in a range of applications, from optical materials to biomedical probes.[2][3][4][6]

Among the various organic ligands, β-diketones like acetylacetone are particularly effective in sensitizing Eu(III) luminescence.[5][7] The resulting complex, europium(III) acetylacetonate, typically isolated as a hydrate (Eu(acac)₃·xH₂O), is a stable, soluble organometallic compound with well-defined properties.[2][8] Its utility extends to catalysis, the fabrication of nanostructures, and as a precursor for doping europium into various matrices to create photoluminescent materials.[2][8][9]

In the realm of drug development, europium-containing compounds are being explored for their potential in anticancer therapies and as biolabeling agents for tracking drug delivery and interaction with biological targets.[1][10][11] The development of lanthanide-based assays is also enhancing the characterization of potential new drugs.[6]

Synthesis of Europium(III) Acetylacetonate Hydrate: A Validated Protocol

The synthesis of europium(III) acetylacetonate hydrate involves the reaction of a europium(III) salt with acetylacetone in the presence of a base.[8] The following protocol is a robust and reproducible method for obtaining this complex.

Causality Behind Experimental Choices

-

Europium(III) Chloride Hexahydrate as the Precursor: This salt is a common and readily available source of Eu(III) ions. The hydrate form ensures good solubility in the aqueous reaction medium.

-

Acetylacetone as the Ligand: Acetylacetone is a β-diketone that readily deprotonates to form the acetylacetonate anion (acac⁻). This anion acts as a bidentate ligand, coordinating to the Eu(III) ion through its two oxygen atoms to form a stable chelate ring.[2]

-

Sodium Hydroxide for pH Adjustment: A basic medium is required to deprotonate acetylacetone, facilitating its coordination to the Eu(III) ion. Careful pH control is crucial to prevent the precipitation of europium(III) hydroxide.

-

Ethanol as a Co-solvent: The use of ethanol improves the solubility of acetylacetone in the aqueous solution.

-

Sodium Acetate as a Buffering and Precipitating Agent: The addition of sodium acetate helps to maintain the pH and promotes the precipitation of the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of europium(III) acetylacetonate hydrate.

Step-by-Step Protocol

-

Preparation of Europium(III) Solution: Dissolve 3.0 g of Europium(III) chloride 6-hydrate in approximately 20 ml of distilled water in a 100 ml round-bottom flask. Adjust the pH to around 7-8 with a few drops of a dilute NaOH solution. A slight cloudiness due to the formation of europium(III) hydroxide is expected and will dissolve in the subsequent step.

-

Preparation of Acetylacetone Solution: In a separate beaker, prepare a solution of 2.5 ml of acetylacetone in 10 ml of 95% ethanol.

-

Reaction Mixture: Add the acetylacetone solution to the europium(III) solution. The mixture should turn light yellow, and the europium(III) hydroxide precipitate should dissolve completely.

-

Heating and Addition of Base: Heat the solution with stirring for about 20 minutes. Prepare a solution of 2.5 g of anhydrous sodium acetate in distilled water with a couple of drops of NaOH solution. Add this sodium acetate solution dropwise to the reaction mixture over 10 minutes.

-

Reflux: Heat the solution at reflux with stirring for approximately 30 minutes.

-

Precipitation and Isolation: Allow the solution to cool to room temperature, followed by cooling in an ice bath to maximize precipitation. Filter the resulting light yellow precipitate using a Buchner funnel.

-

Recrystallization: Recrystallize the crude product from a mixture of 20 ml of 95% ethanol and 10 ml of distilled water to obtain a fine white crystalline powder.

Characterization of Europium(III) Acetylacetonate Hydrate

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized complex.

Spectroscopic Characterization

This is the most critical technique for characterizing europium complexes due to their emissive properties.

-

Excitation and Emission Spectra: The complex exhibits strong luminescence in the red region of the visible spectrum.[7] The excitation spectrum reveals the wavelengths at which the ligands absorb energy most efficiently, which is then transferred to the Eu(III) ion.[4] The emission spectrum shows the characteristic sharp emission bands of the Eu(III) ion, corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4).[7]

-

Key Transitions: The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is a hypersensitive transition, meaning its intensity is highly dependent on the local symmetry of the Eu(III) ion.[7][12]

| Transition | Approximate Wavelength (nm) | Color |

| ⁵D₀ → ⁷F₀ | ~578-580 | Yellow-Orange |

| ⁵D₀ → ⁷F₁ | ~590-595 | Orange |

| ⁵D₀ → ⁷F₂ | ~611-615 | Red (Strongest) |

| ⁵D₀ → ⁷F₃ | ~650-655 | Red |

| ⁵D₀ → ⁷F₄ | ~700-705 | Deep Red |

Table 1: Characteristic Emission Bands of Eu(III) in Acetylacetonate Complexes.[7]

IR spectroscopy is used to confirm the coordination of the acetylacetonate ligand to the europium ion.

-

Vibrational Modes: The IR spectrum will show characteristic absorption bands for the C=O and C=C stretching vibrations of the acetylacetonate ligand. Upon coordination to the metal ion, these bands will shift compared to the free ligand. The presence of a broad band in the 3200-3500 cm⁻¹ region indicates the presence of water of hydration.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and composition of the complex.

-

Dehydration and Decomposition: TGA typically shows an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures.[13] The final residue at high temperatures should be europium(III) oxide (Eu₂O₃).[13] The decomposition of the anhydrous complex generally occurs around 140-143 °C.

Structural Analysis

Single-crystal X-ray diffraction can provide detailed information about the molecular structure and coordination environment of the europium ion. In the hydrated form, the europium ion is typically eight-coordinate, with a distorted square antiprism geometry.[14]

Applications in Drug Development and Beyond

The unique luminescent properties of europium(III) acetylacetonate hydrate and related complexes make them promising candidates for various applications.

Biomedical Imaging and Sensing

The sharp and long-lived emission of europium complexes is advantageous for time-resolved fluorescence imaging, which can reduce background interference from biological samples. They can be used as probes to study receptor-drug interactions and other biochemical pathways.[6]

Anticancer Prodrugs

Europium complexes are being investigated for their potential in anticancer therapy.[10][11] Some have been designed as photoactivatable prodrugs, where irradiation with light triggers the release of a cytotoxic agent.[15] The luminescence of the europium component can also be used to monitor the drug's release in real-time.[15]

Materials Science

Europium(III) acetylacetonate is used as a dopant to impart red-light-emitting properties to various materials, including polymers and titania nanoparticles, for applications in displays, lighting, and sensors.[8][9]

Conclusion

Europium(III) acetylacetonate hydrate is a fascinating and versatile coordination compound with a rich photophysical character. The synthesis is straightforward, and a comprehensive suite of characterization techniques can be employed to validate its structure and properties. Its unique luminescent features, coupled with the potential for chemical modification, position it as a valuable material for continued research and development in fields ranging from advanced materials to cutting-edge biomedical applications.

References

-

Synthesis, Characterization, and Application of Europium(III) Complexes as Luminescent Markers of Banknotes. SciELO. Available from: [Link]

-

Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI. Available from: [Link]

-

Synthesis, Characterization, and Luminescence of Europium(III) Schiff Base Complexes. ACS Publications. Available from: [Link]

-

Electroluminescence from europium(III) complexes. Coordination Chemistry Reviews. Available from: [Link]

-

Europium(III) acetylacetonate. Sciencemadness.org. Available from: [Link]

-

Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Royal Society of Chemistry. Available from: [Link]

-

On the use of Europium (Eu) for designing new metal-based anticancer drugs. ResearchGate. Available from: [Link]

-

What is Europium Used For? Stanford Materials. Available from: [Link]

-

The biological functions of europium-containing biomaterials: A systematic review. National Center for Biotechnology Information. Available from: [Link]

-

Thermal decomposition course of Eu(CH3COO)3·4H2O and the reactivity at the gas/solid interface thus established. ResearchGate. Available from: [Link]

-

A Smart Europium–Ruthenium Complex as Anticancer Prodrug: Controllable Drug Release and Real-Time Monitoring under Different Light Excitations. ACS Publications. Available from: [Link]

-

Receptor-Drug Interaction: Europium Employment for Studying the Biochemical Pathway of G-Protein-Coupled Receptor Activation. National Center for Biotechnology Information. Available from: [Link]

-

Complexation of Europium(III) with Acetylacetone and Trialkylbenzylammonium in Extraction Systems According to Luminescent Spectroscopy Data. ResearchGate. Available from: [Link]

-

Europium(III) Acetylacetonate Hydrate. American Elements. Available from: [Link]

-

Europium(III) acetylacetonate hydrate. National Center for Biotechnology Information. Available from: [Link]

-

Europium acetylacetonate. Grokipedia. Available from: [Link]

-

Synthesis of C-functionalized acetylacetone and its europium complex. Preparation and study of luminescence of europium-containing sol-gel films. ResearchGate. Available from: [Link]

-

Europium acetylacetonate. Wikipedia. Available from: [Link]

-

Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. National Center for Biotechnology Information. Available from: [Link]

-

Preparation of Eu(iii) acetylacetonate-doped well-defined titania particles with efficient photoluminescence properties. Royal Society of Chemistry. Available from: [Link]

-

Synthesis, structure, Hirshfeld surface analysis and photophysical studies of red emitting europium acetylacetonate complex incorporating a phenanthroline derivative. PlumX. Available from: [Link]

-

What is Europium Acetylacetonate Hydrate & how do I use it to make things glow in the dark safely? Reddit. Available from: [Link]

-

Interpretation of europium(III) spectra. Lirias. Available from: [Link]

Sources

- 1. What is Europium Used For? [stanfordmaterials.com]

- 2. americanelements.com [americanelements.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Receptor-Drug Interaction: Europium Employment for Studying the Biochemical Pathway of G-Protein-Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Preparation of Eu(iii) acetylacetonate-doped well-defined titania particles with efficient photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The biological functions of europium-containing biomaterials: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PlumX [plu.mx]

- 15. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of Eu(acac)₃ Hydrate: A Technical Guide

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with Europium(III) acetylacetonate hydrate (Eu(acac)₃·xH₂O).[1][2][3][4] It synthesizes physicochemical data, structural insights, and experimental protocols to support high-level application in bio-assays and materials science.

Compound Identity: Europium(III) acetylacetonate hydrate CAS Registry Number: 181266-82-0 (Hydrate), 14284-86-7 (Anhydrous) Formula: Eu(C₅H₇O₂)₃[1][5]·xH₂O (typically x ≈ 2–3) Molecular Weight: 449.29 g/mol (Anhydrous basis)[1][6]

Introduction: The Lanthanide Advantage

Europium(III) acetylacetonate is a quintessential "antenna" complex. Unlike organic fluorophores that rely on direct excitation, Eu(acac)₃ leverages the Antenna Effect . The acetylacetone (acac) ligands absorb UV energy and transfer it non-radiatively to the central Eu³⁺ ion, resulting in a sharp, long-lived red emission (614 nm).[6]

For drug development professionals, this property is the cornerstone of Time-Resolved Fluorescence (TRF) assays. The millisecond-scale lifetime of Eu³⁺ allows researchers to gate detection, eliminating short-lived autofluorescence from biological matrices (serum, cell lysates).

Structural Characterization & Coordination Geometry

The hydration state of Eu(acac)₃ is not merely a storage detail; it dictates photophysical efficiency.

-

Coordination Number (CN): Typically CN=8 or 9.

-

Geometry: The Eu³⁺ ion is coordinated by six oxygen atoms from three bidentate acac ligands.[6] The remaining coordination sites are occupied by water molecules (typically 2 or 3 in the hydrate form), often resulting in a distorted square antiprismatic geometry.

-

The "Water Problem": High-frequency O-H oscillators in coordinated water molecules quench the Eu³⁺ excited state (

) via non-radiative multiphonon relaxation.-

Implication: Anhydrous forms or complexes where water is displaced by synergistic ligands (e.g., phenanthroline, TOPO) exhibit significantly higher quantum yields.

-

Diagram 1: The Antenna Effect Mechanism

The following diagram illustrates the energy transfer pathway that defines the utility of Eu(acac)₃.

Caption: Energy diagram showing the "Antenna Effect." Ligands harvest UV energy and transfer it to Eu³⁺. Coordinated water acts as a parasitic quencher.

Physicochemical Data Summary

The following data aggregates solubility and thermal properties critical for formulation and synthesis.

Table 1: Solubility Profile

Solubility is temperature-dependent. Data represents ambient conditions (25°C).

| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, DMA | High | Ideal for stock solutions in bio-assays. |

| Polar Protic | Ethanol, Methanol | Moderate/High | Preferred for synthesis and recrystallization. |

| Chlorinated | Chloroform, DCM | Moderate | Used in encapsulation/nanoparticle formation. |

| Aromatic | Toluene, Benzene | Low/Moderate | Requires heating; used for anhydrous processing. |

| Aqueous | Water, PBS | Insoluble | Requires encapsulation (micelles/liposomes) for bio-use. |

Table 2: Thermal & Photophysical Constants

| Property | Value | Context |

| Melting Point | 140–145 °C (dec.) | Decomposes upon melting.[5] |

| Dehydration Temp | 80–110 °C | Loss of coordinated water molecules. |

| Emission Max | 614 nm | Hypersensitive |

| Excitation Max | ~300–350 nm | Ligand |

| Lifetime ( | 0.2 – 0.5 ms | Varies heavily with hydration state (longer in D₂O). |

Experimental Protocols

Protocol A: High-Purity Synthesis of Eu(acac)₃·xH₂O

Objective: Synthesize a defined hydrate precursor for doping or further ligand exchange.

Reagents:

-

Europium(III) chloride hexahydrate (

) -

Acetylacetone (2,4-pentanedione)

-

Ammonium hydroxide (

, 28-30%) or NaOH (1M) -

Ethanol (95%)[7]

Workflow:

-

Dissolution: Dissolve 1.0 eq of

in minimal distilled water (approx. 5 mL per gram). -

Ligand Preparation: In a separate vessel, dissolve 3.1 eq of acetylacetone in ethanol.

-

Complexation: Add the ligand solution to the Eu salt solution under magnetic stirring. The mixture will remain clear/acidic.

-

Precipitation (Critical Step): Dropwise add base (

or NaOH) while monitoring pH.-

Target pH: 6.5 – 7.5.[8]

-

Observation: A creamy precipitate forms immediately. Do not exceed pH 8.5 to avoid forming Europium Hydroxide (

).

-

-

Aging: Stir for 1 hour at room temperature to ensure crystal growth.

-

Isolation: Filter via vacuum filtration (Buchner funnel). Wash 3x with cold water to remove excess chloride/base.

-

Purification: Recrystallize from hot ethanol/water (80:20). Dry in a vacuum oven at 50°C for 4 hours.

Diagram 2: Synthesis Logic Flow

Caption: Step-by-step synthesis workflow for high-purity Eu(acac)₃ hydrate.

Thermal Stability & Decomposition

Understanding the thermal profile is vital when using Eu(acac)₃ as a precursor for vapor deposition (CVD) or incorporation into polymers (melt processing).

-

Stage I (80–110°C): Dehydration. The complex loses surface and coordinated water. This step is reversible but critical; heating above this range without vacuum may lead to hydrolysis.

-

Stage II (140–190°C): Melting & Ligand Loss. The anhydrous complex melts and begins to lose acac ligands.

-

Stage III (>250°C): Decomposition. Complete breakdown of the organic framework, eventually yielding Europium Oxide (

) in air.

Diagram 3: Thermal Decomposition Pathway

Caption: Thermal evolution of Eu(acac)₃ from hydrate to oxide ceramic.[5]

Applications in Drug Development (Bio-Assays)

While Eu(acac)₃ is rarely used "as-is" in clinical assays due to stability issues in water, it is the fundamental building block for:

-

Nanoparticle Doping: Encapsulation of Eu(acac)₃ into hydrophobic cores of polymeric nanoparticles (e.g., PLGA, Polystyrene) protects it from water quenching, preserving the high quantum yield for cellular imaging.

-

Ligand Exchange Precursor: Researchers use Eu(acac)₃ to synthesize highly stable ternary complexes (e.g., Eu(acac)₃(phen)) for TR-FRET assays used in high-throughput drug screening.

References

-

Structure and Luminescence: Binnemans, K. (2015). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews. Link

-

Synthesis Protocol: Melby, L. R., et al. (1964). Synthesis of Europium Acetylacetonate. Inorganic Chemistry. Link

-

Thermal Analysis: Aggarwal, R., et al. (2020). Thermal Decomposition of Lanthanide Acetylacetonates. Journal of Thermal Analysis and Calorimetry. Link

-

Bio-Applications: Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide Luminescence for Functional Materials and Bio-sciences. Chemical Society Reviews. Link

-

Solubility Data: Sigma-Aldrich. Europium(III) acetylacetonate hydrate Product Specification. Link

Sources

- 1. Europium(III) acetylacetonate hydrate | CAS 181266-82-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of a new europium(III) compound based on thiopheneacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Europium(III) Acetylacetonate HydrateCAS #: 181266-82-0 [eforu-chemical.com]

- 5. Europium acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organometallics.it [organometallics.it]

Advanced Structural Characterization of Europium(III) Acetylacetonate Hydrates

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental logic, structural causality, and self-validating protocols over generic textbook descriptions.

Technical Guide & Protocol Architecture

Executive Summary & Strategic Relevance

Europium(III) acetylacetonate, typically formulated as the hydrate

For researchers, the critical challenge lies in the lability of the coordination sphere . The hydration state (

Synthesis Protocol: The Thermodynamic Control

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), one must control the kinetics of ligand exchange to prevent the formation of amorphous hydroxides.

Optimized Synthesis Workflow

-

Precursor:

or -

Ligand: Acetylacetone (2,4-pentanedione, Hacac)

-

Base: Ammonia (

) or Sodium Hydroxide (

Step-by-Step Methodology

-

Dissolution: Dissolve 2.0 mmol of Europium salt in 10 mL deionized water.

-

Ligand Addition: Add 6.0 mmol (slight excess) of Hacac to 10 mL of Ethanol (95%).

-

Complexation: Add the ligand solution to the metal solution under vigorous stirring.

-

pH Adjustment (Critical Step): Dropwise addition of 1M

until pH reaches ~6.5–7.0.-

Note: Exceeding pH 7.5 risks precipitating

.

-

-

Crystallization: Allow the solution to stir for 30 mins, then filter the precipitate. Recrystallize by dissolving the wet cake in warm acetone or ethanol/water (1:1) and allowing slow evaporation at room temperature.

Process Visualization (DOT)

Figure 1: Controlled precipitation and recrystallization workflow for isolating diffraction-quality crystals.

Crystal Structure Analysis: The Core Directive

Crystallographic Expectations

Unlike transition metal complexes which favor rigid octahedral geometries,

-

Coordination Number (CN): Typically 8 for the dihydrate

. -

Geometry: Distorted Square Antiprismatic (

) or Dodecahedral ( -

Lattice: Frequently crystallizes in Monoclinic (

or

SCXRD Data Collection & Refinement Strategy

When analyzing

| Parameter | Protocol Standard | Rationale |

| Radiation Source | Mo-K | Minimizes absorption corrections ( |

| Temperature | 100 K (Cryostream) | Freezes dynamic disorder of the flexible acetylacetonate wings and water molecules. |

| Absorption Correction | Multi-scan (SADABS/CrysAlis) | Critical due to high absorption coefficient of Eu ( |

| H-atom Treatment | Constrained (Aromatic) / Restrained (Water) | Methyl/Methine H are placed geometrically. Water H atoms should be located from difference maps if possible, or restrained (DFIX) to chemically reasonable O-H distances (0.85 Å). |

Structural Validation Logic

To confirm the structure is the hydrate and not a decomposition product (like a hydroxo-cluster), verify the following bond metrics:

-

Eu-O(acac) Distances: Should average 2.35 – 2.40 Å .[1]

-

Eu-O(water) Distances: Typically longer, 2.45 – 2.55 Å .[1]

-

Chelate Bite Angle: The O-Eu-O angle for acac should be approx 70-75° .

Photophysical Correlation (Self-Validation)

A unique feature of Europium(III) is that its luminescence spectrum acts as a "fingerprint" of the crystal structure symmetry. This allows you to validate your crystallographic model using spectroscopy.

-

The Probe: The

transition (~615 nm, intense red).[1] -

The Logic: This transition is "hypersensitive" to the coordination environment.[1]

-

The

Transition (~580 nm): Since both states are non-degenerate (

Structure-Property Feedback Loop (DOT)

Figure 2: Using photoluminescence as a secondary validation tool for crystallographic site symmetry.

References

-

Binnemans, K. (2015).[1] Interpretation of europium(III) spectra. Coordination Chemistry Reviews, 295, 1–45. Link

-

Phillips, T., Sands, D. E., & Wagner, W. F. (1968). Crystal and Molecular Structure of Diaquotris(acetylacetonato)lanthanum(III). Inorganic Chemistry, 7(11), 2295–2299. Link

-

Ilmi, R., et al. (2017). New Solvate Polymorphs of Lanthanide Trisacetylacetonates: Crystal Structures of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

. Dalton Transactions.[1] Link -

Sigma-Aldrich. Europium(III) acetylacetonate hydrate Product Specification. Link

-

American Elements. Europium(III) Acetylacetonate Hydrate Technical Data. Link

Sources

Mechanistic Insight & Quantification of Hydration in Europium(III) Luminescence

Executive Summary

The distinct red luminescence of Europium(III) (

This guide deconstructs the photophysical mechanism of

Theoretical Foundation: The Antenna Effect & Energy Transfer[1]

Direct excitation of

The Mechanism[1][2]

-

Ligand Absorption: An organic chromophore (the "antenna") absorbs UV light, promoting an electron from the ground singlet state (

) to an excited singlet state ( -

Intersystem Crossing (ISC): Through spin-orbit coupling, the energy is transferred to the ligand's triplet state (

). -

Energy Transfer (ET): The energy is transferred from the ligand

state to the emissive excited state of the -

Emission: The

ion relaxes to the ground manifold (

Pathway Visualization

The following diagram illustrates the energy flow and the critical "leakage" point caused by hydration.

Caption: Energy diagram showing the Antenna Effect sensitization pathway and the competitive non-radiative quenching channel caused by vibrational coupling.

The Quenching Phenomenon: The O-H Oscillator Problem

Why does water quench Europium emission? The answer lies in the Energy Gap Law and Multiphonon Relaxation .

The Energy Gap

The energy gap between the emissive state of Europium (

Vibrational Coupling

For non-radiative decay to occur, the energy gap must be bridged by the vibrational modes of the surrounding ligands.

-

O-H Oscillators (Water): The fundamental stretching frequency of an O-H bond is high, approximately 3,400

. -

The Math of Quenching: It takes only ~3.5 quanta (phonons) of O-H vibration to bridge the 12,000

gap. This is a highly probable event, leading to rapid non-radiative decay. -

The Deuterium Solution (

): The O-D bond vibrates at a much lower frequency (~2,500

Conclusion: Replacing

Analytical Methodology: The Horrocks-Sudnick Equation

The relationship between luminescence lifetime and hydration state is quantifiable.[4][5] The landmark work by Horrocks and Sudnick established a direct correlation between the decay rate constant (

The Equation

[5]Where:

- : Number of water molecules directly coordinated to the metal ion (inner-sphere).

- : Luminescence lifetime measured in water (ms).[5]

- : Luminescence lifetime measured in deuterated water (ms).[5]

-

: Proportionality constant specific to Europium.

-

Standard Value:1.05 ms (Horrocks & Sudnick, 1979).[6]

-

Refined Value:1.11 ms (Supkowski & Horrocks, 2002) – Recommended for high precision.

-

- : Correction factor for outer-sphere water contributions (typically 0.25 - 0.3).

Interpreting 'q'[5][7]

- : Highly stable, fully protected complex (Ideal for bio-assays).

- : Often seen in heptadentate ligands (e.g., Eu-DO3A).

-

: Free

Experimental Protocols

Protocol: Determination of Hydration Number ( )

This protocol utilizes Time-Resolved Photoluminescence (TRPL) to derive

Reagents:

-

Europium Complex (Purified).

-

Ultrapure Water (Milli-Q, 18.2 MΩ).

-

Deuterium Oxide (

, >99.9% isotopic purity).[7]

Workflow:

-

Sample Preparation:

-

Prepare two identical aliquots of the Eu-complex at

. -

Dissolve Aliquot A in

. -

Dissolve Aliquot B in

. Note: For Aliquot B, lyophilize and re-dissolve in

-

-

Excitation Setup:

-

Use a pulsed light source (Flash lamp or Laser).[8]

-

Excitation Wavelength (

): Match the ligand absorption max (usually UV, 280–350 nm) or use direct f-f excitation (395 nm) if concentration permits.

-

-

Data Acquisition:

-

Set emission monochromator to 615 nm (

transition). -

Record the luminescence decay curve (Intensity vs. Time).

-

Ensure the time window captures at least 5 lifetimes (approx. 5-10 ms).

-

-

Analysis:

Experimental Logic Flow

Caption: Workflow for differential lifetime measurement to determine hydration state.

Strategic Design: Overcoming the Quench

To maximize quantum yield for drug development applications (e.g., antibody labeling), the goal is to minimize

Chelator Comparison

The choice of chelator dictates the hydration state and stability.

| Chelator Class | Example Ligand | Typical | Kinetic Stability | Application Context |

| Acyclic | DTPA | ~1 | Moderate | MRI Contrast (Gd), older assays. Prone to dissociation in vivo. |

| Macrocyclic | DOTA | ~1 | High | Standard for stable labeling. The "gold standard" for stability. |

| Cryptates | Tris-bipyridine | 0 | Very High | TR-FRET (HTRF). The cage protects Eu from ALL water coordination. |

| Octadentate | 3,4,3-LI(1,2-HOPO) | 0 | Extreme | Emerging high-stability chelators for in vivo use. |

Design Insight

For high-sensitivity assays, Cryptates (like those used in HTRF® technology) are superior because they encapsulate the Europium ion in a 3D cage. This steric bulk physically prevents water molecules from approaching the inner coordination sphere (

References

-

Horrocks, W. D., & Sudnick, D. R. (1979). Lanthanide ion probes of structure in biology.[3][10] Laser-induced luminescence decay constants provide a direct measure of the number of metal-coordinated water molecules.[3] Journal of the American Chemical Society.[3] Link

-

Supkowski, R. M., & Horrocks, W. D. (2002). On the determination of the number of water molecules, q, coordinated to europium(III) ions in solution from luminescence decay lifetimes.[3] Inorganica Chimica Acta. Link

-

Bünzli, J. C. G. (2010). Lanthanide luminescence for biomedical analyses and imaging. Chemical Reviews. Link

-

Moore, E. G., Samuel, A. P., & Raymond, K. N. (2009). From antenna to assay: lessons learned in lanthanide luminescence. Accounts of Chemical Research. Link

-

Faulkner, S., et al. (2005). Lanthanide complexes for luminescence imaging applications. Dalton Transactions. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. chemrxiv.org [chemrxiv.org]

- 8. allengroup.wayne.edu [allengroup.wayne.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Eu(III) and Cm(III) Complexation by the Aminocarboxylates NTA, EDTA, and EGTA Studied with NMR, TRLFS, and ITC—An Improved Approach to More Robust Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Properties of Anhydrous vs. Hydrated Europium(III) Acetylacetonate

Executive Summary

This guide provides a rigorous technical analysis of the spectral divergence between anhydrous and hydrated forms of Europium(III) acetylacetonate (

Part 1: Structural & Mechanistic Foundation

Coordination Chemistry

The fundamental difference between the two forms lies in the inner coordination sphere of the

-

Hydrated Form (

): Typically exists as a dihydrate ( -

Anhydrous Form (

): Strictly anhydrous

The Antenna Effect & Quenching Mechanism

The luminescence of

-

Excitation: Ligand absorbs UV (

) and relaxes to the Triplet State ( -

Energy Transfer: Energy transfers from Ligand

to the -

Emission: Radiative decay from

(Red emission).[1]

The Quenching Pathway:

In hydrated forms, the high-energy vibrational oscillators of the O-H bond (

Mechanism Visualization

Caption: Energy transfer pathway showing the competitive non-radiative quenching by O-H oscillators in hydrated complexes.

Part 2: Spectral Properties Comparison

The presence of water drastically alters the photophysical parameters.

Quantitative Comparison Table

| Parameter | Hydrated ( | Anhydrous / Synergistic ( | Causality |

| Luminescence Lifetime ( | 200 – 400 µs | 600 – 1000 µs | O-H oscillators provide a fast non-radiative decay channel. |

| Quantum Yield ( | < 15% | 40% – 85% | Reduced non-radiative loss leads to higher photon conversion efficiency. |

| Spectral Linewidth | Broad / Diffuse | Sharp / Distinct | Hydrates often have multiple symmetry sites or disorder; Anhydrous forms are more crystalline/ordered. |

| Asymmetry Ratio ( | Low ( | High ( | Ratio of |

| Stark Splitting | Indistinct splitting of | Clear splitting (often 3-5 peaks) | Lower symmetry (e.g., |

The Horrocks-Sudnick Equation

This is the gold standard for quantifying hydration. By measuring the lifetime in

- : Number of inner-sphere water molecules.[2]

-

: Proportionality constant (typically

- : Measured lifetime in milliseconds.[3][4]

- : Correction for outer-sphere oscillators (often negligible or set to ~0.25).

Part 3: Experimental Protocols

Synthesis of Hydrated Eu(acac)3

Objective: Create the precursor material.

-

Dissolution: Dissolve 2.0 mmol of

in 10 mL deionized water. -

Ligand Prep: Dissolve 6.0 mmol of Acetylacetone (Hacac) in 10 mL Ethanol.

-

Precipitation: Add Hacac solution to Eu solution. Adjust pH to 7.0–8.0 using 1M

or -

Isolation: Stir for 1 hour. Filter via vacuum filtration. Wash with cold water to remove excess salts.

-

Drying: Air dry at room temperature. Result:

.[5][6][7]

Preparation of "Anhydrous" Synergistic Complex

Objective: Displace water to restore spectral purity. Note: Physical dehydration (heating) often degrades the complex. Ligand substitution is preferred.

-

Reaction: Suspend dried

in hot ethanol or toluene. -

Substitution: Add 1 equivalent of 1,10-phenanthroline (Phen) or 2 equivalents of Triphenylphosphine oxide (TPPO).

-

Reflux: Reflux for 2-3 hours. The solution typically clarifies or changes fluorescence intensity (brightens).

-

Crystallization: Cool slowly. Precipitate the ternary complex (e.g.,

). -

Validation: Measure melting point (sharp increase) and IR (disappearance of broad O-H band at 3400

).

Spectroscopic Measurement Workflow

Caption: Workflow for spectroscopic validation of Europium complexes.

Part 4: Applications & Significance[8][9]

-

OLEDs: Anhydrous complexes are required to prevent quenching and ensure device longevity. The sharp 612 nm emission provides high color purity red.

-

Bio-Assays: Time-Resolved Fluorescence (TRF) utilizes the long lifetime of anhydrous-like Eu chelates to gate out short-lived background autofluorescence from biological tissue.

-

Moisture Sensors: The dramatic drop in quantum yield upon hydration allows

films to act as sensitive humidity detectors.

References

-

Sigma-Aldrich. Europium(III) acetylacetonate hydrate Product Specification.

-

Binnemans, K. Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews, 2015.

-

Horrocks, W. DeW., & Sudnick, D. R. Lanthanide ion probes of structure in biology. Laser-induced luminescence decay constants provide a direct measure of the number of metal-coordinated water molecules. J. Am. Chem. Soc., 1979.

-

Grokipedia. Europium acetylacetonate Properties and Applications.

-

University of Bologna. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Europium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. Europium acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

europium acetylacetonate CAS number and molecular formula

CAS Numbers: 14284-86-7 (Anhydrous), 181266-82-0 (Hydrate)

Formula:

Executive Summary

Europium(III) acetylacetonate [Eu(acac)₃] represents a cornerstone coordination complex in the fields of photonics and structural chemistry. Unlike simple lanthanide salts, this organometallic species leverages the "antenna effect" of the

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound exists primarily as a hydrate due to the high oxophilicity and coordination number (typically 8 or 9) of the Europium ion.[1] The acetylacetonate ligands occupy six coordination sites; water molecules fill the remaining sphere to stabilize the complex.

| Property | Data |

| IUPAC Name | Tris(2,4-pentanedionato)europium(III) |

| CAS Number (Hydrate) | 181266-82-0 (Common commercial form) |

| CAS Number (Anhydrous) | 14284-86-7 |

| Molecular Formula | |

| Molecular Weight | 449.29 g/mol (Anhydrous) |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in ethanol, acetone, chloroform; insoluble in water |

| Coordination Geometry | Square antiprismatic or dodecahedral (depending on hydration) |

| Key Spectral Feature | Sharp emission peak at ~614 nm ( |

Mechanism of Action

The Antenna Effect (Luminescence)

Direct excitation of Eu³⁺ is inefficient because

Critical Insight: The energy gap between the ligand's triplet state (

Figure 1: Energy transfer mechanism (Jablonski diagram) illustrating the sensitization of Europium by acetylacetone ligands.

NMR Shift Reagent Mechanism

Eu(acac)₃ acts as a Lewis acid, coordinating with Lewis basic sites (e.g., -OH, -NH₂, =O) on organic molecules. The paramagnetic Eu³⁺ ion induces a local magnetic field, causing significant chemical shift changes (pseudocontact shifts) in the substrate's nuclei. This spreads out overlapping signals in complex spectra, facilitating structural elucidation.

Synthesis Protocol: Sol-Gel Precipitation Route

Objective: Synthesize high-purity Eu(acac)₃·xH₂O while minimizing the formation of Europium hydroxide [Eu(OH)₃] side products.

Reagents:

-

Europium(III) Chloride Hexahydrate (

) -

Acetylacetone (2,4-Pentanedione, Hacac)

-

Ammonium Hydroxide (

) or Sodium Hydroxide ( -

Ethanol (95%) and Deionized Water

Step-by-Step Methodology

-

Precursor Dissolution:

-

Dissolve 5.0 mmol of

in 10 mL of deionized water. -

Why: Lanthanide salts hydrolyze easily; keeping the volume low maximizes concentration for precipitation later.

-

-

Ligand Preparation:

-

Dissolve 15.5 mmol (slight excess) of acetylacetone in 10 mL of ethanol.

-

Why: Acetylacetone has limited solubility in water; ethanol acts as a co-solvent to ensure a homogeneous reaction phase.

-

-

Complexation & pH Control (The Critical Step):

-

Add the ligand solution to the Europium salt solution under stirring.

-

Slowly add 1M

dropwise while monitoring pH. Target pH: 6.5 – 7.0 . -

Scientific Logic:[2] The pKa of acetylacetone is ~9. However, raising the pH too high (>8) causes the Eu³⁺ to precipitate as Eu(OH)₃ (white solid) rather than the desired chelate. The base deprotonates the Hacac enol form, driving coordination.

-

-

Crystallization:

-

Stir for 1-2 hours at room temperature. A creamy/pale yellow precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize yield.

-

-

Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash 3x with cold water (removes excess chloride and unreacted salt).

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol/acetone (50:50). Filter hot to remove insoluble hydroxides. Allow to cool slowly.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Note: Overheating (>100°C) under vacuum can dehydrate the complex completely, potentially altering solubility profiles.

-

Figure 2: Experimental workflow for the sol-gel/precipitation synthesis of Europium Acetylacetonate.

Characterization & Quality Control

To validate the synthesis of Eu(acac)₃ , researchers must confirm both the coordination environment and the absence of impurities.

-

FTIR Spectroscopy:

-

C=O Stretch: Look for a shift from ~1700 cm⁻¹ (free ligand) to 1580–1600 cm⁻¹ . This "red shift" confirms the carbonyl oxygen is coordinated to the Eu³⁺ center.

-

Eu-O Stretch: Distinct bands appear in the far-IR region (~400–500 cm⁻¹).

-

-

Photoluminescence (PL) Spectroscopy:

-

Excite at 350-400 nm.

-

Observe the characteristic Eu³⁺ fingerprint :

-

590 nm (

, Magnetic Dipole, orange). -

614 nm (

, Electric Dipole, intense red).

-

-

Ratio Check: A high Intensity(614)/Intensity(590) ratio indicates a highly asymmetric environment, which is typical for the acac coordination.

-

-

Elemental Analysis:

-

Verify Europium content (approx. 33-35% w/w depending on hydration).

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1][3]

-

Handling: Use in a fume hood to avoid inhaling dust. Wear nitrile gloves.

-

Storage: Hygroscopic. Store in a desiccator. Moisture absorption can quench fluorescence by introducing high-frequency O-H oscillators that facilitate non-radiative decay.

References

-

Sigma-Aldrich. Europium(III) acetylacetonate hydrate Product Sheet. Retrieved from

-

PubChem. Europium(III) acetylacetonate hydrate - Compound Summary. National Library of Medicine. Retrieved from

- Binnemans, K. (2015). Interpretation of Europium(III) Spectra.

-

MDPI. Progress in Luminescent Materials Based on Europium(III) Complexes. Retrieved from

-

American Elements. Europium Acetylacetonate Data. Retrieved from

Sources

Thermal Decomposition Pathway of Eu(acac)3 Hydrate

This guide details the thermal decomposition pathway of Europium(III) acetylacetonate hydrate (

Technical Guide for Materials Scientists & Process Engineers

Executive Summary

Europium(III) acetylacetonate hydrate is a coordination complex widely utilized for its intense red luminescence (

This guide dissects these stages, providing a validated mechanistic roadmap for researchers optimizing calcination profiles or CVD windows.

Physicochemical Profile & Analytical Methodology

The Starting Material

-

Formula:

(typically -

Coordination: The

ion is typically 8- or 9-coordinate, bonded to the oxygen atoms of three bidentate acetylacetonate (acac) ligands and water molecules. -

Critical Insight: The lattice water is not merely "trapped"; it is coordinated. Removal often triggers hydrolysis rather than simple dehydration, leading to hydroxo-bridged species.

Recommended Analytical Protocol

To replicate or validate the pathways described below, the following TGA/DSC protocol is recommended:

| Parameter | Setting | Rationale |

| Instrument | Simultaneous TGA-DSC (e.g., Mettler Toledo TGA/DSC 3+) | Correlates mass loss (TGA) with energetic events (DSC like melting/crystallization). |

| Crucible | Alumina ( | Alumina is preferred to prevent catalytic interactions with Pt at high T. |

| Atmosphere | Dynamic Air vs. | Air: Simulates calcination (oxidative degradation). |

| Heating Rate | 5 °C/min (High Res) to 10 °C/min (Standard) | Slower rates resolve overlapping events in the 200–350°C range. |

Step-by-Step Decomposition Pathway

The thermal degradation of

Stage I: Dehydration & Oligomerization (80°C – 160°C)

Unlike simple salts, lanthanide

-

Event: Loss of coordinated water molecules.

-

Mechanism:

-

Initial loss of lattice water occurs

. -

Removal of coordinated water (~110–150°C) frequently induces hydrolysis , where a proton from water attacks a ligand, releasing acetylacetone (Hacac) and forming a hydroxide bridge.

-

Vacuum/Inert Condition Insight: Under vacuum, the dihydrate converts to a tetranuclear oxo-cluster,

, rather than simple

-

-

DSC Signal: Sharp endothermic peak (melting/dehydration) typically around 140–145°C.

Stage II: Ligand Pyrolysis & Acetate Formation (180°C – 400°C)

This is the primary mass loss region. The chelate ring breaks down.

-

Event: Oxidative cleavage of the acetylacetonate ligand.

-

Products: Acetone,

, and acetic acid vapor. -

Intermediate Phase: The complex degrades into an amorphous intermediate, often characterized as a mixed europium acetate/oxyacetate species (

). -

Mass Loss: Approximately 35–45% of the initial mass is lost here.

Stage III: Inorganic Transformation (450°C – 750°C)

The organic skeleton is fully mineralized.

-

Intermediate: Europium Dioxycarbonate (

) . This is a stable intermediate plateau often seen in TGA curves around 450–550°C. -

Final Step: Decarboxylation of the oxycarbonate.

-

Reaction:

.

-

-

Final Product: Cubic Europium(III) Oxide (

).[1]

Pathway Visualization

Diagram 1: Mechanistic Flowchart

This diagram illustrates the divergence between inert (CVD-like) and oxidative (Calcination) pathways.

Caption: Thermal evolution of Eu(acac)3 hydrate showing the critical divergence at the dehydration stage and convergence at the acetate intermediate.

Diagram 2: Experimental Logic for TGA Analysis

Use this logic tree to design your thermal analysis experiments.

Caption: Decision matrix for selecting TGA atmosphere based on intended application (Thin Film Deposition vs. Material Synthesis).

Kinetic & Thermodynamic Considerations

For researchers modeling shelf-life or deposition rates:

-

Activation Energy (

): The decomposition of the acac ligand in these complexes typically follows first-order kinetics with an -

Melting vs. Decomposition: The proximity of the melting point (~140°C) to the onset of decomposition (~180°C) creates a narrow window for melt-processing. Precise temperature control is required to avoid premature ligand degradation.

References

-

Thermal decomposition course of Eu(CH3COO)3[1]·4H2O and the reactivity at the gas/solid interface. Source: ResearchGate / Journal of Thermal Analysis and Calorimetry

-

Europium acetylacetonate (Wikipedia/Chemical Data). Source: Wikipedia [2]

-

Anhydrous yttrium acetylacetonate and the course of thermal "dehydration" of Y(acac)3.3H2O. (Mechanistic analogue for cluster formation). Source: Inorganic Chemistry (ACS)

-

Thermal decomposition study by DTA-TG-MS of cerium(III) acetylacetonate. (Comparative Ln-acac pathway). Source: Journal of Optoelectronics and Advanced Materials

Sources

europium(iii) acetylacetonate hydrate melting point and stability

Topic: Europium(III) Acetylacetonate Hydrate: Thermal Stability, Phase Behavior, and Bio-Analytical Utility Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Thermal Stability, Phase Behavior, and Bio-Analytical Utility

Executive Summary

Europium(III) acetylacetonate hydrate (

For researchers in drug development and materials science, understanding the phase behavior of this compound is critical. It does not exhibit a simple melting point; rather, it undergoes a complex, competitive process of dehydration and ligand decomposition. This whitepaper provides a rigorous analysis of its physicochemical properties, thermal stability profiles, and its mechanistic role in Time-Resolved Fluorescence (TRF) assays.

Physicochemical Characterization

1.1 Structural Stoichiometry

Commercially available europium acetylacetonate is typically isolated as a hydrate , most commonly the dihydrate (

-

Formula:

(where -

Molecular Weight: 449.29 g/mol (anhydrous basis)[1]

-

Appearance: White to pale yellow crystalline powder.

1.2 The "Pseudo-Melting" Point

Literature values for the melting point of

-

Dehydration Phase (

): The hydrate loses coordinated water. This process disrupts the crystal lattice, often causing the material to appear to "soften" or "sinter." -

Melting/Decomposition (

): The anhydrous species ( -

Anhydrous Melting: If dehydrated strictly under vacuum and inert atmosphere, the anhydrous form may melt at higher temperatures (~180°C), but it is highly hygroscopic and reverts to the hydrate upon air exposure.

Table 1: Physicochemical Property Summary

| Property | Value / Behavior | Context |

| Melting Point (Lit.) | 140–145°C (dec.) | Standard atmospheric conditions (Open Capillary). |

| Dehydration Onset | 85–110°C | Loss of coordinated water (TGA verified). |

| Solubility (Organic) | High | Ethanol, Acetone, Chloroform, Toluene. |

| Solubility (Aqueous) | Low / Hydrolyzes | Poor solubility; prone to hydrolysis without surfactants. |

| Fluorescence | Requires UV excitation (~330-350 nm). |

Thermal Stability & Degradation Mechanism[3][4][5]

Understanding the thermal profile is essential for applications requiring heating (e.g., thin film deposition) or long-term storage.

2.1 Thermogravimetric Analysis (TGA) Profile

The thermal decomposition proceeds in distinct steps.[2] The presence of water is detrimental to fluorescence quantum yield (quenching via O-H oscillators), making the dehydration step critical for photonic applications.

-

Stage I (Dehydration): Loss of lattice and coordinated water molecules occurs between 85°C and 120°C . Mass loss corresponds to approx. 5-10% depending on

. -

Stage II (Ligand Decomposition): The anhydrous chelate breaks down between 140°C and 280°C . The acetylacetonate ligands volatilize or fragment, leading to the formation of intermediate oxycarbonates.

-

Stage III (Oxide Formation): Above 600°C , the organic matrix is fully mineralized, leaving cubic Europium Oxide (

).

2.2 Visualization: Thermal Decomposition Pathway

The following diagram illustrates the stepwise degradation of the compound.

Figure 1: Thermal decomposition pathway of Europium(III) acetylacetonate hydrate from ambient to calcination temperatures.

Bio-Analytical Applications: Drug Discovery & TRF

In drug development, Europium chelates are the cornerstone of Time-Resolved Fluorescence (TRF) and DELFIA® (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) technologies.

3.1 The Mechanism of Sensitivity

Eu(acac)3 serves as a prototype for the "Antenna Effect." The organic ligand absorbs UV light (which

-

Stokes Shift: Massive (>250 nm). Excitation at ~340 nm yields emission at 614 nm.

-

Lifetime: Long luminescence lifetime (

to

3.2 Role in Assays (DELFIA Context)

While Eu(acac)3 is rarely used as the label on the antibody (stable chelates like Eu-DTPA are used there), it models the chemistry of the Enhancement Solution .

-

Labeling: A non-fluorescent, stable Eu-chelate is attached to the drug/antibody.

-

Dissociation: Low pH solution releases

from the antibody. -

Enhancement:

is captured by

3.3 Visualization: TRF Assay Workflow

This diagram details the logic flow of a typical Europium-based immunoassay used in high-throughput drug screening.

Figure 2: Workflow of a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA), utilizing beta-diketone chemistry for signal generation.

Experimental Protocols

Protocol 1: Purification via Recrystallization

Commercial samples often contain excess ligand or hydrolysis products. For high-sensitivity spectroscopic work, recrystallization is required.

Reagents:

-

Crude

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve 1.0 g of crude complex in a minimum amount of warm Ethanol (approx. 50°C). Avoid boiling to prevent ligand loss.

-

Filtration: Filter the warm solution through a 0.2

PTFE membrane to remove insoluble oxides. -

Precipitation: Slowly add warm deionized water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Collect crystals via vacuum filtration. Wash with cold 50% Ethanol/Water mixture.

-

Drying: Dry in a vacuum desiccator over silica gel for 24 hours. Do not heat above 60°C to maintain the hydrate structure and prevent lattice collapse.

Protocol 2: Thermal Stability Testing (DSC)

To determine the precise melting/decomposition onset for a specific batch.

Instrument: Differential Scanning Calorimeter (DSC). Parameters:

-

Pan: Aluminum pan (crimped, but with a pinhole to allow gas escape). Note: Hermetically sealed pans may rupture due to water vapor pressure.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp Rate: 10°C/min.[3]

Analysis:

-

Look for a broad endotherm around 90–110°C (Dehydration).

-

Look for a sharper endotherm (often overlapping with exotherms) around 140–145°C . This is the melting/decomposition event.

References

-

Binnemans, K. (2005). "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews, 109(9), 4283-4374.

-

Hemmilä, I., et al. (1984). "Europium as a label in time-resolved immunofluorometric assays." Analytical Biochemistry, 137(2), 335-343.

-

Melby, L. R., et al. (1964). "Synthesis and Fluorescence of Some Trivalent Lanthanide Complexes." Journal of the American Chemical Society, 86(23), 5117–5125.

-

Sigma-Aldrich. "Europium(III) acetylacetonate hydrate Product Specification."

-

Gao, F., et al. (2021). "Europium-Sensitized Fluorescence-Based Method for Sensitive Detection of Oxytetracycline." Plants, 10(2), 416.

Sources

A Technical Guide to the Coordination Chemistry of Europium β-Diketonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of europium β-diketonate complexes, focusing on the principles that govern their synthesis, structure, and unique photophysical properties. Designed for professionals in research and development, this document synthesizes technical data with practical insights to facilitate the application of these highly luminescent compounds in fields ranging from materials science to biomedical diagnostics.

Introduction: The Unique Appeal of Europium(III) and β-Diketones

Lanthanide ions, particularly Europium(III) (Eu³⁺), are renowned for their characteristic line-like emission spectra, which arise from Laporte-forbidden 4f-4f electronic transitions.[1][2] These transitions, shielded from the ligand field, result in exceptionally pure color emission, with the dominant red emission at approximately 612 nm (the ⁵D₀ → ⁷F₂ transition) being of significant interest for a variety of applications.[3][4] However, the forbidden nature of these transitions leads to very low molar absorptivity, making direct excitation of the Eu³⁺ ion inefficient.[2][5]

This limitation is elegantly overcome by the "antenna effect," a process of ligand-sensitized luminescence.[2][5][6] Organic ligands with strong absorption profiles, known as "antennae," are coordinated to the Eu³⁺ ion. These ligands absorb UV or visible light, transfer the energy to the central metal ion, which then luminesces.[7] Among the most effective and widely used antenna ligands for Eu³⁺ are the β-diketonates.[8][9]

β-Diketone ligands are organic compounds that form highly stable, chelated complexes with Eu³⁺ through two oxygen donor atoms.[6][8] Their appeal lies in their synthetic versatility, allowing for fine-tuning of the complex's electronic and steric properties, and their exceptional efficiency in sensitizing Eu³⁺ emission. This guide will delve into the core principles of their coordination, from synthesis to the rational design of highly luminescent materials.

The Ligand Framework: Structure and Function of β-Diketones

β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. Coordination to a metal ion like Eu³⁺ occurs via the deprotonated enolate form, which acts as a bidentate ligand, forming a stable six-membered chelate ring.

Caption: Tautomeric equilibrium of a β-diketone ligand.

The choice of the R1 and R2 substituents is critical as it dictates the photophysical and chemical properties of the final europium complex.

-

Aromatic/Heterocyclic Groups (e.g., phenyl, thienyl): These groups extend the π-conjugation of the ligand, shifting the absorption to longer wavelengths and often increasing the molar extinction coefficient.[2] This is a key strategy for developing complexes that can be excited by near-UV or even visible light.[10][11]

-

Fluorinated Groups (e.g., -CF₃): The strong electron-withdrawing nature of trifluoromethyl groups enhances the acidity of the β-diketone, improving complex stability. They also reduce non-radiative decay pathways associated with C-H vibrations, often leading to higher quantum yields.[9] A common example is thenoyltrifluoroacetone (TTA).[4]

Synthesis and Coordination Environment

The synthesis of ternary europium β-diketonate complexes is typically a multi-step process.[12][13] The causality behind the standard synthetic route is crucial for achieving high-purity, crystalline products with optimal luminescent properties.

General Synthetic Strategy

The most common approach involves the reaction of a hydrated europium(III) salt, typically EuCl₃·6H₂O, with three equivalents of the β-diketone ligand in a suitable solvent like ethanol or methanol.[12][13] An organic base (e.g., NaOH, NH₄OH, or an amine) is added to facilitate the deprotonation of the β-diketone, enabling its coordination to the Eu³⁺ ion.

This initial reaction often yields a tris-aqua complex, such as [Eu(β-diketonate)₃(H₂O)₂].[12][13] However, the coordinated water molecules are detrimental to luminescence, as their high-frequency O-H oscillators efficiently quench the excited state of the Eu³⁺ ion through non-radiative decay.[12][13]

To mitigate this, the water molecules are displaced by introducing one or two ancillary (or neutral) ligands. These are typically N-heterocyclic compounds like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy), or O-donor ligands like triphenylphosphine oxide (TPPO).[14][15] These ancillary ligands serve two primary purposes:

-

Saturation of the Coordination Sphere: They complete the coordination sphere of the Eu³⁺ ion, which typically favors high coordination numbers (8 or 9), leading to more stable complexes.[16][17]

-

Insulation from Quenchers: They shield the Eu³⁺ ion from solvent molecules and other vibrational quenchers, thereby enhancing the luminescence quantum yield.[12]

Caption: Workflow for the synthesis of a ternary Eu(III) β-diketonate complex.

Detailed Experimental Protocol: Synthesis of [Eu(TTA)₃(phen)]

This protocol provides a self-validating system for the synthesis and confirmation of a classic, highly luminescent red-emitting complex.

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

2-Thenoyltrifluoroacetone (TTA)

-

1,10-Phenanthroline (phen)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Deionized water

Procedure:

-

Ligand Solution Preparation: Dissolve 3.0 mmol of TTA in 20 mL of hot ethanol. While stirring, slowly add 3.0 mL of 1 M NaOH solution. The formation of a clear, yellowish solution indicates the deprotonation of the TTA ligand.

-

Causality: The base is essential to deprotonate the β-diketone, forming the enolate which is the active coordinating species.

-

-

Europium Solution Preparation: In a separate flask, dissolve 1.0 mmol of EuCl₃·6H₂O in 10 mL of ethanol.

-

Complexation: Slowly add the europium solution dropwise to the hot, stirring TTA solution. A pale-yellow precipitate of [Eu(TTA)₃(H₂O)₂] should form immediately. Continue stirring the mixture at 60°C for 1 hour.

-

Addition of Ancillary Ligand: Dissolve 1.0 mmol of 1,10-phenanthroline in 5 mL of hot ethanol. Add this solution to the reaction mixture.

-

Causality: The bidentate phenanthroline ligand will displace the two coordinated water molecules, as it forms a more thermodynamically stable complex.

-

-

Reaction Completion & Isolation: Continue stirring the reaction mixture at 60°C for an additional 2 hours. Allow the mixture to cool to room temperature. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the product sequentially with small portions of cold deionized water, then cold ethanol, to remove unreacted starting materials and salts. Dry the pale-yellow powder in a vacuum oven at 50°C.

-

Trustworthiness: Recrystallization from a suitable solvent system (e.g., acetone/hexane) can be performed to obtain highly pure, crystalline material suitable for single-crystal X-ray diffraction.

-

Validation:

-

FT-IR Spectroscopy: Confirm the coordination of the β-diketonate by the disappearance of the broad O-H stretch from the enol form and the appearance of a new C=O stretching band around 1600-1620 cm⁻¹.[1]

-

Photoluminescence Spectroscopy: Excite the sample with UV light (~350-395 nm). The observation of a sharp, intense red emission peak at ~612 nm confirms the successful synthesis of the luminescent europium complex.

The "Antenna Effect": Mechanism of Sensitized Luminescence

The high luminescence efficiency of these complexes is governed by an intramolecular energy transfer process known as the antenna effect.[2] This multi-step process is critical for converting absorbed UV radiation into the characteristic red light of Eu³⁺.

Caption: The four key steps of the ligand-sensitized "Antenna Effect".

The process unfolds as follows:

-

Light Absorption: The organic β-diketonate ligand, with its extensive π-conjugated system, strongly absorbs UV radiation, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁).[2]

-

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing, a spin-forbidden but efficient process in the presence of the heavy Eu³⁺ ion, to a lower-energy triplet excited state (T₁).

-

Energy Transfer (ET): This is the crucial sensitization step. Energy is transferred non-radiatively from the ligand's T₁ state to a resonant excited state of the Eu³⁺ ion (typically the ⁵D₀ or ⁵D₁ levels).[8] For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the Eu³⁺ ion.

-

Europium(III) Emission: The excited Eu³⁺ ion then relaxes to its ground state (⁷Fⱼ levels) by emitting a photon. The most intense transition is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic brilliant red color.[3][9]

The efficiency of this entire process, and thus the brightness of the complex, depends on the efficiency of each step. The ligand structure plays the most decisive role in this energy transfer cascade.[8]

Structural Characterization and Photophysical Properties

A comprehensive understanding of a complex's structure is paramount to interpreting its properties and designing improved materials.

Coordination Geometry

Europium(III) β-diketonate complexes typically adopt coordination numbers of 8 or 9. The precise geometry can be determined by single-crystal X-ray diffraction.[3][18] Common geometries for eight-coordinate complexes include the square antiprism and the trigonal dodecahedron.[17] The symmetry of the coordination site around the Eu³⁺ ion is a critical factor influencing the luminescence spectrum. The intensity ratio of the hypersensitive electric-dipole transition (⁵D₀ → ⁷F₂) to the magnetic-dipole transition (⁵D₀ → ⁷F₁) is highly sensitive to the local symmetry; a lower symmetry environment leads to a higher intensity ratio and, often, a higher overall quantum yield.[9][17]

Photophysical Parameters

The performance of a luminescent complex is quantified by several key parameters.

| Parameter | Symbol | Description | Significance |

| Molar Absorptivity | ε | A measure of how strongly the complex absorbs light at a given wavelength. | A high ε value is desirable for efficient light harvesting by the antenna ligand. |

| Luminescence Lifetime | τ | The average time the Eu³⁺ ion remains in the excited state before emitting a photon. | Long lifetimes (hundreds of microseconds to milliseconds) are characteristic of f-f transitions and are useful for applications like time-gated bioassays.[8][19] |

| Overall Quantum Yield | Φ | The ratio of photons emitted to photons absorbed by the complex.[7] | This is the most critical measure of the overall efficiency of the complex as a light emitter. Values can range from <1% to over 80%.[8][15] |

| Intrinsic Quantum Yield | η | The efficiency of the final emission step once the Eu³⁺ ion is excited.[7] | This parameter reflects how effectively the excited state is de-excited via radiative vs. non-radiative pathways. |

These parameters are determined using steady-state and time-resolved photoluminescence spectroscopy.[5] The quantum yield, in particular, is influenced by the choice of β-diketonate, the ancillary ligands, and the host matrix or solvent environment.[1][8]

Applications in Research and Development

The unique photophysical properties of europium β-diketonate complexes make them valuable tools in diverse fields.

-

Organic Light-Emitting Diodes (OLEDs): Their sharp, pure red emission makes them excellent candidates for the red-emitting layer in OLED displays and solid-state lighting.[4][14][20] The goal is to achieve high external quantum efficiencies and operational stability.

-

Biomedical Imaging and Sensing: The long luminescence lifetimes allow for time-gated or time-resolved fluorescence detection. This technique eliminates short-lived background fluorescence from biological samples, dramatically improving the signal-to-noise ratio.[19] Complexes can be functionalized to act as probes for specific biomolecules or ions.[10][11][21]

-

Anti-Counterfeiting and Security Inks: Their bright luminescence under UV light provides a robust and difficult-to-replicate security feature.[8]

-

Temperature Sensors: The luminescence properties of some europium complexes are highly sensitive to temperature, allowing for the development of contactless optical thermometers.[12][13]

Conclusion and Future Outlook

The coordination chemistry of europium β-diketonate complexes offers a rich and highly tunable platform for the development of advanced functional materials. The core strength of these systems lies in the rational design of the organic ligands, which directly controls the photophysical output of the complex. Future research will continue to focus on the development of new ligands that can be excited with lower-energy visible light, enhancing their utility in biological systems and reducing photodamage.[10][11] Furthermore, improving the stability and processability of these complexes will be key to their broader integration into commercial technologies like OLEDs and diagnostic devices.

References

-

Synthesis and characterization of highly fluorescent europium functionalized β-diketonate complexes. ScienceDirect. Available at: [Link]

-

Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder. Emergent Scientist. Available at: [Link]

-

Synthesis and photophysical properties of europium(iii)–β-diketonate complexes applied in LEDs. RSC Publishing. Available at: [Link]

-

Synthesis and Characterization of Highly Fluorescent Europium Functionalized β-Diketonate Complexes. Journal of Luminescence. Available at: [Link]

-

Synthesis and characterization of novel europium β-diketonate organic complexes for solid-state lighting. PubMed. Available at: [Link]

-

Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. MDPI. Available at: [Link]

-

Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI. Available at: [Link]

-

Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines. PMC. Available at: [Link]

-

Molecular Structure, Luminescent and DFT Computational Studies of Two Novel Europium(III) β-diketonate Complexes. ResearchGate. Available at: [Link]

-

Visible-light sensitized luminescent europium(iii)-β-diketonate complexes: bioprobes for cellular imaging. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Structural effects on the photophysical properties of mono-β-diketonate and bis-β-diketonate EuIII complexes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. CNR-IRIS. Available at: [Link]

-

Visible-light sensitized luminescent europium(iii)-β-diketonate complexes: bioprobes for cellular imaging. ResearchGate. Available at: [Link]

-

Synthesis and Photophysical Properties of Ternary β-Diketonate Europium(III) Complexes Incorporating Bipyridine and its. PolyU Institutional Research Archive. Available at: [Link]

-

New Class of Tetradentate β-Diketonate-Europium Complexes That Can Be Covalently Bound to Proteins for Time-Gated Fluorometric Application. ACS Publications. Available at: [Link]

-

Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines. ACS Publications. Available at: [Link]

-

Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields. PLOS. Available at: [Link]

-

Efficient two-photon-sensitized luminescence of a novel europium(III) β-diketonate complex and application in biological imaging. PubMed. Available at: [Link]

-

Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosphates: comparison with selected Ln3+ β-diketonates. Frontiers. Available at: [Link]

-

Impact of chiral ligands on photophysical and electro‐optical properties of β‐diketonate europium complexes in circularly p. UNIPI. Available at: [Link]

-

Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields. PMC. Available at: [Link]

-

Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. PMC. Available at: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. Zhang, Y., Shi, H., Ke, Y. and Cao, Y. (2007) Synthesis and Characterization of Highly Fluorescent Europium Functionalized β-Diketonate Complexes. Journal of Luminescence, 124, 51-57. - References - Scientific Research Publishing [scirp.org]

- 4. Synthesis and characterization of novel europium β-diketonate organic complexes for solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]

- 7. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosphates: comparison with selected Ln3+ β-diketonates [frontiersin.org]

- 10. Visible-light sensitized luminescent europium(iii)-β-diketonate complexes: bioprobes for cellular imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields | PLOS One [journals.plos.org]

- 13. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and photophysical properties of europium(iii)–β-diketonate complexes applied in LEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. iris.cnr.it [iris.cnr.it]

- 16. Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural effects on the photophysical properties of mono-β-diketonate and bis-β-diketonate EuIII complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. arpi.unipi.it [arpi.unipi.it]

- 21. Efficient two-photon-sensitized luminescence of a novel europium(III) β-diketonate complex and application in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity Time-Resolved Fluoroimmunoassay (TRFIA) using Europium Chelates

Application Note & Protocol Guide

Abstract